Fasudil hydrochloride hydrate

Übersicht

Beschreibung

Fasudil hydrochloride hydrate is a potent Rho-kinase inhibitor and vasodilator. It has been widely used in the treatment of cerebral vasospasm, which often occurs due to subarachnoid hemorrhage. Additionally, it has shown promise in improving cognitive decline in stroke patients and treating pulmonary hypertension .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

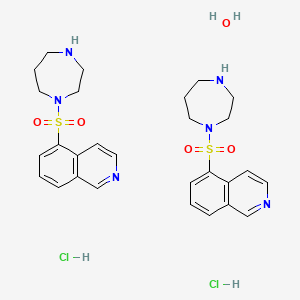

The synthesis of fasudil hydrochloride involves several steps Initially, isoquinoline is sulfonylated with 1,4-diazepane to form the core structureThe reaction conditions typically involve the use of solvents like dichloromethane and reagents such as sulfonyl chloride .

Industrial Production Methods

Industrial production of fasudil hydrochloride involves similar synthetic routes but on a larger scale. The process includes aftertreatment steps like washing, hydrochloric acid extraction, and recrystallization to ensure the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Fasudil hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form hydroxyfasudil, an active metabolite.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Substitution reactions can occur, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride can be used.

Substitution: Strong nucleophiles such as sodium methoxide are often employed.

Major Products

Oxidation: Hydroxyfasudil is a major product formed during oxidation.

Reduction: Reduced forms of fasudil hydrochloride are less common.

Substitution: Substituted derivatives of fasudil hydrochloride can be formed.

Wissenschaftliche Forschungsanwendungen

Neurological Disorders

Fasudil has shown promise in treating several neurological conditions:

- Cerebral Vasospasm : Approved in Japan and China for this indication, Fasudil significantly reduces morbidity and mortality associated with cerebral vasospasm following subarachnoid hemorrhage .

- Traumatic Brain Injury : Studies indicate that Fasudil enhances neurological recovery in models of traumatic spinal cord injury .

- Amyotrophic Lateral Sclerosis (ALS) : Preclinical studies suggest that Fasudil may prolong survival and improve motor function in ALS models by modulating microglial activity and reducing neuroinflammation .

Cardiovascular Diseases

Fasudil's vasodilatory properties make it effective in treating various cardiovascular conditions:

- Pulmonary Arterial Hypertension : Clinical trials have demonstrated that Fasudil improves pulmonary vasculature function, offering a novel approach to managing this condition .

- Myocardial Ischemia/Reperfusion Injury : Research indicates that Fasudil reduces myocardial infarct size and improves cardiac function in animal models .

Ophthalmology

Fasudil has been investigated for its potential to treat ocular conditions:

- Glaucoma : By reducing intraocular pressure and improving ocular blood flow, Fasudil may help preserve vision in glaucoma patients .

- Diabetic Retinopathy : Its ability to enhance retinal blood flow makes it a candidate for treating diabetic retinopathy .

Diabetes-Related Complications

Fasudil has shown effectiveness in preventing diabetic cardiac fibrosis by inhibiting pathways associated with collagen synthesis and cell proliferation induced by high glucose levels .

Data Tables

The following table summarizes the key applications of this compound along with their respective mechanisms and outcomes:

Case Studies

- Cerebral Vasospasm : In a clinical study involving patients with subarachnoid hemorrhage, treatment with Fasudil resulted in a significant reduction in the incidence of cerebral vasospasm compared to control groups. Patients treated with Fasudil exhibited improved neurological outcomes within three months post-treatment.

- Amyotrophic Lateral Sclerosis : A preclinical study using the SOD1 (G93A) mouse model demonstrated that Fasudil treatment improved motor function and prolonged survival compared to untreated controls. The study highlighted the drug's potential to modify disease progression through its effects on microglial activation and neuroinflammation .

- Pulmonary Arterial Hypertension : In a randomized controlled trial, patients receiving Fasudil showed marked improvements in exercise capacity and hemodynamic parameters compared to those on placebo, indicating its efficacy as a therapeutic option for managing pulmonary arterial hypertension .

Wirkmechanismus

Fasudil hydrochloride exerts its effects by inhibiting Rho-kinase, an enzyme involved in vasoconstriction and vascular remodeling. By inhibiting Rho-kinase, fasudil hydrochloride reduces the phosphorylation of the myosin-binding subunit of myosin light chain phosphatase, leading to decreased vascular smooth muscle contraction. This results in vasodilation and reduced vascular pressure .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Hydroxyfasudil: An active metabolite of fasudil hydrochloride with similar Rho-kinase inhibitory properties.

Y-27632: Another Rho-kinase inhibitor with a different chemical structure but similar biological effects.

Ripasudil: A Rho-kinase inhibitor used primarily in the treatment of glaucoma.

Uniqueness

Fasudil hydrochloride is unique due to its potent vasodilatory effects and its ability to improve cognitive function in stroke patients. Its effectiveness in treating pulmonary hypertension and cerebral vasospasm also sets it apart from other Rho-kinase inhibitors .

Biologische Aktivität

Fasudil hydrochloride hydrate is a selective inhibitor of Rho-associated protein kinase (ROCK), which has garnered attention for its diverse biological activities and therapeutic potential. This article explores the compound's mechanisms, effects on various biological systems, and clinical applications, supported by data tables and case studies.

Overview of this compound

Chemical Properties:

- IUPAC Name: 1-(5-isoquinolinesulfonyl)-2-methylpiperazine hydrochloride

- Molecular Formula: C₁₁H₁₄ClN₃O₂S

- Molecular Weight: 285.77 g/mol

Fasudil was first approved in Japan in 1995 for treating cerebral vasospasm and has since been investigated for other indications, including pulmonary hypertension and neurodegenerative diseases .

Fasudil exerts its effects primarily through inhibition of ROCK, a key regulator in various cellular processes such as smooth muscle contraction, cell adhesion, and proliferation. The inhibition of ROCK leads to:

- Vasodilation: By decreasing vascular smooth muscle contraction, it alleviates conditions like pulmonary hypertension.

- Collagen Modulation: It suppresses collagen production in hepatic stellate cells, enhancing collagenase activity which is beneficial in liver fibrosis .

- Neuroprotection: Recent studies suggest that Fasudil can protect neurons from degeneration and improve outcomes in models of neurodegenerative diseases .

1. Vascular Effects

Fasudil has demonstrated significant vasodilatory effects in various studies:

- Inhibition of Vasoconstriction: In rabbit aorta strips, Fasudil shifted concentration-response curves to agonists like serotonin and angiotensin II to the right, indicating reduced contractile responses .

- Pulmonary Hypertension: A study involving patients with high-altitude pulmonary hypertension showed that Fasudil significantly decreased pulmonary vascular resistance (PVR) and systolic pulmonary artery pressure (Ppa) without affecting systemic arterial pressure .

| Study | Population | Dosage | Key Findings |

|---|---|---|---|

| Oka et al. (2012) | 19 highlanders | 30 mg IV | Reduced PVR by -0.39±0.05 Wood Units (p<0.001) |

| Shibuya et al. (2005) | Acute ischemic stroke | 1 mg/min for 30 min | Improved clinical outcomes significantly |

2. Fibrosis and Collagen Production

Fasudil's role in modulating fibrosis has been extensively studied:

- In hepatic stellate cells, Fasudil inhibited collagen production while enhancing collagenase activity, crucial for managing liver fibrosis .

- In cardiac fibroblasts exposed to high glucose levels, it suppressed proliferation and collagen synthesis by inhibiting key signaling pathways associated with fibrosis .

| Cell Type | Treatment | Effect on Collagen |

|---|---|---|

| Hepatic Stellate Cells | 100 μM Fasudil | Suppressed collagen production |

| Cardiac Fibroblasts | High glucose + Fasudil | Reduced proliferation and collagen synthesis |

3. Neuroprotective Effects

Recent research indicates that Fasudil may have neuroprotective properties:

- In models of Parkinson's disease, it has been shown to protect dopaminergic neurons from degeneration and enhance regeneration .

- A case study reported successful treatment of post-traumatic cerebral vasospasm with intra-arterial infusion of Fasudil, resulting in improved neurological outcomes .

Case Studies

Case Study: Post-Traumatic Cerebral Vasospasm

A 47-year-old male with traumatic subarachnoid hemorrhage underwent intra-arterial infusion of Fasudil after developing severe vasospasm. Following treatment, significant improvement was noted in vasospasm and resolution of aphasia .

Clinical Trial: Parkinson's Disease

A randomized controlled trial is underway to assess the efficacy of Fasudil in patients with Parkinson's disease, focusing on its potential to improve motor symptoms and overall patient quality of life .

Eigenschaften

IUPAC Name |

5-(1,4-diazepan-1-ylsulfonyl)isoquinoline;hydrate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C14H17N3O2S.2ClH.H2O/c2*18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14;;;/h2*1,3-5,7,11,15H,2,6,8-10H2;2*1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AACOJGPCMIDLEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3.O.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38Cl2N6O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171929 | |

| Record name | Fasudil hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

673.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

186694-02-0 | |

| Record name | Fasudil hydrochloride hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186694020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fasudil hydrochloride hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FASUDIL HYDROCHLORIDE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LI4L0R5Y7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.